molecular formula C17H15ClFNO B3992356 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B3992356
M. Wt: 303.8 g/mol
InChI Key: AZJFWEPNHDEVRZ-UHFFFAOYSA-N
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Description

4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone: is a complex organic compound characterized by its unique structure, which includes a quinolinone core with chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the quinolinone core to its corresponding quinone derivative.

  • Reduction: : Reducing the quinolinone core to form dihydroquinolinone.

  • Substitution: : Replacing the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as sodium azide (NaN₃) for introducing azide groups.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinolinone derivatives.

  • Substitution: : Substituted quinolinones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone can be employed as a probe to study biological systems. Its fluorescence properties can be utilized in imaging and tracking cellular processes.

Medicine

In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving quinolinone receptors.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological or chemical context in which the compound is used. For example, in drug development, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone: can be compared to other quinolinone derivatives, such as 6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone and 4-(3-chloro-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone . The presence of the chloro and fluoro substituents on the phenyl ring distinguishes it from these similar compounds, potentially leading to different biological and chemical properties.

List of Similar Compounds

  • 6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

  • 4-(3-chloro-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

  • 4-(4-chloro-3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone

This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJFWEPNHDEVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

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